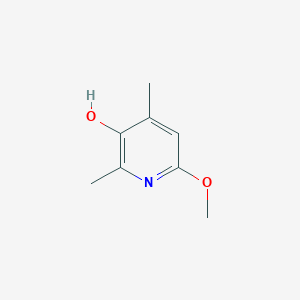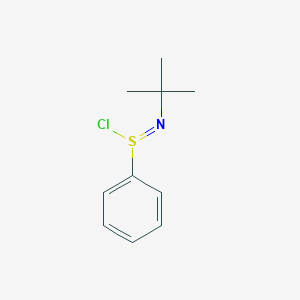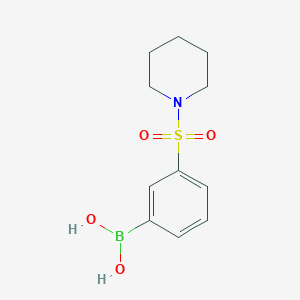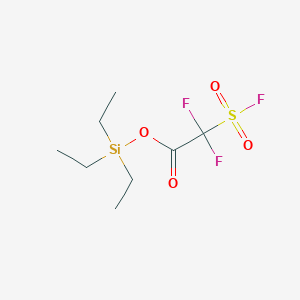![molecular formula C6H8N2O2 B1312758 (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 770746-47-9](/img/structure/B1312758.png)
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,6S)-2,4-diazabicyclo[420]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a dione functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of diols and other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (1R,6S)-2,4-diazabicyclo[420]octane-3,5-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
作用机制
The mechanism of action of (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (1R,6S)-3-methyl-3,7-diazabicyclo[4.2.0]octane
- (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- (1R,6S)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Uniqueness
Compared to similar compounds, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMRKTYBGULCU-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461149 |
Source


|
| Record name | GD-0711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770746-47-9 |
Source


|
| Record name | GD-0711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the structure of (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione in photolyase research?
A1: (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione serves as a model compound for understanding a key intermediate in the mechanism of the DNA repair enzyme, (6-4) photoproduct photolyase []. This enzyme specifically targets and repairs a type of DNA damage induced by UV light known as the (6-4) photoproduct. The compound's structure, particularly the dihedral angle between the two oxetane ring hydrogen atoms (143.5°), reveals that the bulky phenyl ring adopts an exo position relative to the pyrimidine ring []. This structural information provides insights into the spatial arrangement of molecules within the enzyme's active site and contributes to our understanding of the DNA repair mechanism.
Q2: Have any analogs of (6Z,8Z)-2,4,6-trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione been investigated for biological activity?
A2: Yes, researchers have synthesized and investigated a series of novel uracil analogs, including 2,4-dibenzyl-6-fluoro-7,7,8,8-tetramethyl-cis-2,4-diazabicyclo-[4.2.0]octane-3,5-dione (TI-66) []. This particular analog demonstrated potent effects on human myeloid leukemia HL-60 cells, effectively inhibiting their growth and inducing differentiation into cells of the myelomonocytic lineage []. This finding suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
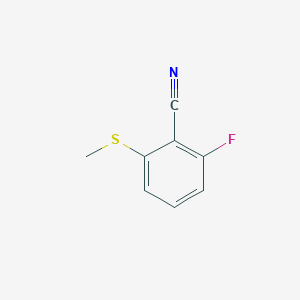
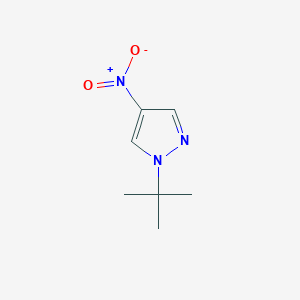
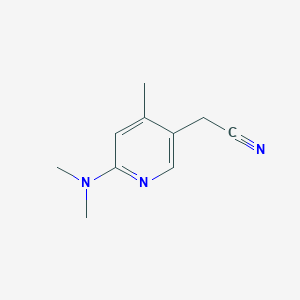
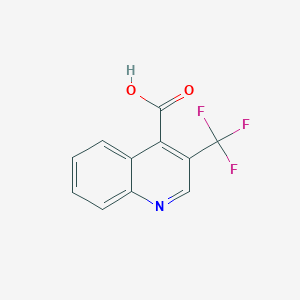
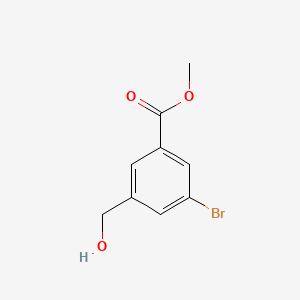
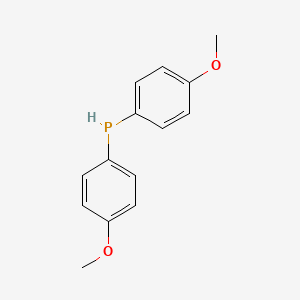
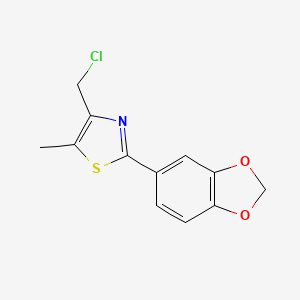
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
